2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an imidazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the imidazole ring: This step often involves the condensation of glyoxal or its derivatives with primary amines under acidic conditions.
Coupling of the oxadiazole and imidazole rings: This can be done through nucleophilic substitution reactions, where the oxadiazole derivative reacts with an imidazole derivative in the presence of a suitable base.
Introduction of the methoxyphenyl group: This step involves the acylation of the intermediate product with 3-methoxyphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it into amine derivatives.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents such as bromine and chlorine.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structural features.
Pharmacology: It can be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It can be used in the development of new materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of this compound is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole and imidazole rings can interact with the active sites of enzymes, leading to inhibition or activation of their activity . The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide
- 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide
Uniqueness
The presence of the cyclopropyl group in 2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide distinguishes it from other similar compounds. This group can enhance the compound’s stability and alter its biological activity, making it a unique candidate for further research .
Properties
Molecular Formula |
C17H17N5O3 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H17N5O3/c1-24-13-4-2-3-12(7-13)19-15(23)9-22-8-14(18-10-22)16-20-17(25-21-16)11-5-6-11/h2-4,7-8,10-11H,5-6,9H2,1H3,(H,19,23) |
InChI Key |
SFJQWRQSEJNAAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4CC4 |
Origin of Product |
United States |
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